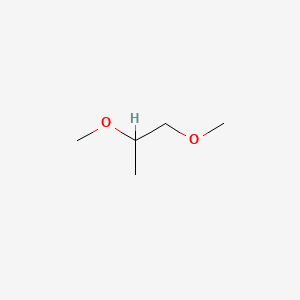

1,2-Dimethoxypropane

Description

Significance and Research Context

The significance of 1,2-Dimethoxypropane in chemical research stems from its diverse applications as a solvent, a reagent, and an intermediate. ontosight.ai Its ability to dissolve a broad range of organic compounds makes it a valuable solvent in various industrial processes, including polymerization, extraction, and purification. strategicrevenueinsights.com

In the realm of organic synthesis, DMP serves several critical functions. It is widely employed as a protecting group for diols and a dehydrating agent. xdbiochems.commendelchemicals.com For instance, it reacts with 1,2-diols to form acetonides, a common protecting strategy in the synthesis of complex molecules like carbohydrates and natural products. adelaide.edu.au The compound is also used as a reagent for the synthesis of other ethers, esters, and acetals. ontosight.ai Its utility in facilitating efficient and selective reactions makes it an important tool in both academic research laboratories and industrial chemical production. strategicrevenueinsights.com

The pharmaceutical industry utilizes 1,2-Dimethoxypropane as a solvent for drug synthesis and formulation, where it can dissolve a wide range of active pharmaceutical ingredients (APIs). xdbiochems.com It also plays a role in the preparation of prodrugs, contributing to their stability. xdbiochems.com Furthermore, its applications extend to the agrochemical sector as an intermediate in the production of specialty chemicals. xdbiochems.com High-purity grades of DMP are essential for analytical techniques such as chromatography and spectroscopy. strategicrevenueinsights.com

Historical Perspective of 1,2-Dimethoxypropane in Academic Literature

Historically, the academic interest in 1,2-Dimethoxypropane is linked to fundamental organic reactions and its synthesis. One common synthesis route involves the reaction of 1,2-propanediol with dimethyl sulfate (B86663) in the presence of a base. ontosight.ai Another established method is the condensation of propylene (B89431) glycol with methanol (B129727) under acidic conditions. smolecule.com

Its application as a water scavenger in sensitive reactions has long been recognized in the literature. aporesearch.com In this context, any water present in a reaction mixture reacts with DMP to form acetone (B3395972) and methanol, thus ensuring anhydrous conditions necessary for many synthetic transformations. aporesearch.com This property also led to its use in histology for the dehydration of animal tissues, where it was found to be an efficient alternative to ethanol (B145695). aporesearch.com

The compound's role as a reagent in classic organic reactions, such as the Fischer esterification and Williamson ether synthesis, has been noted. mendelchemicals.com Its utility in protecting hydroxyl groups has been a cornerstone of its application, preventing undesired side reactions during the multi-step synthesis of complex organic molecules. xdbiochems.com

Current Research Trends and Future Directions for 1,2-Dimethoxypropane Studies

Current research is exploring novel applications for 1,2-Dimethoxypropane, particularly in the field of energy storage. Scientists are investigating DMP as a weakly solvating electrolyte solvent for high-voltage lithium metal batteries (LMBs). acs.orgrsc.org Compared to the commonly used 1,2-dimethoxyethane (B42094) (DME), DMP exhibits increased steric effects and a lower dielectric constant, which reduces its solvation power and promotes beneficial anion-Li+ interactions. acs.orgresearchgate.net This controlled solvation structure helps in forming a stable interface on the lithium metal anode, improving the cycling stability and oxidative stability of high-voltage cells. acs.org Research suggests that the weaker solvation ability of DMP promotes the formation of contact ion pairs (CIP) and aggregate (AGG) structures in the electrolyte, which is beneficial for battery performance. rsc.orgresearchgate.net These findings position steric control as a viable strategy for designing new, practical electrolytes for next-generation LMBs. acs.org

Another significant trend is the move towards sustainable chemistry. This has spurred interest in the development of bio-based 1,2-Dimethoxypropane as an alternative to petroleum-derived products. datainsightsmarket.com Research is also focused on creating more eco-friendly production methods to align with growing environmental regulations. datainsightsmarket.com

Furthermore, investigations are underway to assess 1,2-Dimethoxypropane's potential as a fuel additive. solubilityofthings.com Like other ethers, it is being studied for its ability to enhance the octane (B31449) rating of fuels and improve combustion efficiency, reflecting a broader effort to develop cleaner-burning fuels. solubilityofthings.com The continued exploration of new drug formulations and advancements in polymer science are also expected to drive future research and demand for this versatile compound. dataintelo.comverifiedmarketresearch.com

Data Tables

Physicochemical Properties of 1,2-Dimethoxypropane

| Property | Value | Source(s) |

| IUPAC Name | 1,2-dimethoxypropane | nih.gov |

| Synonyms | Propylene glycol dimethyl ether | chemicalbook.comtcichemicals.com |

| CAS Number | 7778-85-0 | chemicalbook.com |

| Molecular Formula | C5H12O2 | ontosight.aichemicalbook.com |

| Molecular Weight | 104.15 g/mol | ontosight.aichemicalbook.com |

| Appearance | Colorless liquid | ontosight.aichemicalbook.com |

| Boiling Point | 96 °C | chemicalbook.comtcichemicals.com |

| Flash Point | 1 °C (closed cup) | chemicalbook.comtcichemicals.com |

| Density | 0.855 g/cm³ at 25 °C | chemicalbook.commendelchemicals.com |

| Vapor Pressure | 53 hPa at 20 °C | chemicalbook.com |

| Stability | Stable under recommended storage conditions | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-5(7-3)4-6-2/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEANUDEDHYDTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871197 | |

| Record name | 1,2-Dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7778-85-0 | |

| Record name | Propylene glycol dimethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7778-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,2-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Dimethoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Manufacturing Methodologies of 1,2 Dimethoxypropane

Direct Synthesis Routes for 1,2-Dimethoxypropane

Direct synthesis of 1,2-Dimethoxypropane primarily involves the condensation of propylene (B89431) glycol with a methylating agent.

Condensation Reactions of Precursor Compounds in 1,2-Dimethoxypropane Synthesis

A primary route for synthesizing 1,2-Dimethoxypropane is through the condensation reaction of propylene glycol with methanol (B129727) under acidic conditions. smolecule.com This process yields 1,2-Dimethoxypropane as the main product. Another method involves the etherification of propylene glycol using methyl iodide or dimethyl sulfate (B86663) in the presence of a base. smolecule.comontosight.ai

Synthesis of the Isomer: 2,2-Dimethoxypropane (B42991)

The synthesis of 2,2-Dimethoxypropane, an isomer of 1,2-Dimethoxypropane, is well-established and provides context for acetal (B89532) synthesis. It is typically produced through the condensation of acetone (B3395972) and methanol. atamanchemicals.comwikipedia.orgataman-chemicals.com This reaction is catalyzed by acid and serves as a significant industrial process. atamanchemicals.com

Acetone and Methanol Condensation for 2,2-Dimethoxypropane

The reaction between acetone and methanol to form 2,2-Dimethoxypropane is an equilibrium-driven process. google.com To achieve high yields, the equilibrium must be shifted towards the product side. google.com

Various acid catalysts are employed to facilitate the condensation of acetone and methanol. These include soluble strong acids like sulfuric acid and p-toluenesulfonic acid, as well as insoluble catalysts such as strong acid-based ion-exchange resins. atamanchemicals.comgoogle.commanavchem.com The use of ion-exchange resins, such as Amberlyst 15 and Dowex 50, offers advantages like simplified product separation and the avoidance of side reactions. google.com Catalysts like p-toluenesulfonic acid are effective, and their use in conjunction with a dehydrating agent can drive the reaction to completion. manavchem.comchemicalbook.com

A study detailed the synthesis of 2,2-dimethoxypropane using sulfuric acid as a catalyst. By cooling the reaction mixture and maintaining a specific temperature, a crude product with a content of 22.5% was obtained, which upon purification yielded a final product with 99% purity and a 90% yield. patsnap.com

Table 1: Comparison of Acid Catalysts in 2,2-Dimethoxypropane Synthesis

| Catalyst | Precursors | Temperature (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Sulfuric Acid | Methanol, Acetone | 15 | 90 | 99 | patsnap.com |

| Solid Acid | Methanol, Acetone | 25 | 92 | 99.1 | google.com |

| Molecular Sieve A4 | Methanol, Acetone | -25 | 93 | 99.4 | patsnap.com |

| p-Toluenesulfonic Acid | Acetone, Trimethyl Orthoformate | 30-40 | 85-92 | >95 | google.com |

| Potassium Bisulfite | Acetone, Trimethyl Orthoformate | 10-15 | 85-90 | >95 | google.com |

Continuous synthesis processes for 2,2-Dimethoxypropane have been developed to improve efficiency and yield. One such process involves passing a stoichiometric mixture of methanol and acetone over a bed of a strong acid-based ion-exchange resin. google.com The reaction is typically carried out at temperatures between 0°C and 25°C. google.com The resulting equilibrium mixture is then subjected to distillation to recover the product. google.com This continuous method allows for the recycling of unreacted acetone and methanol, making the process more economical. google.com

Reactive distillation is an effective technique for synthesizing 2,2-Dimethoxypropane. This method combines the chemical reaction and the separation of products into a single unit. google.com By continuously removing one of the products (in this case, methyl formate (B1220265) when using trimethyl orthoformate as a reactant), the reaction equilibrium is shifted towards the formation of 2,2-Dimethoxypropane, leading to a high conversion rate. google.com This technique offers several advantages, including simpler equipment requirements, ease of scaling up, minimal corrosion, and environmental friendliness. google.com

In one example of reactive distillation, acetone and trimethyl orthoformate are reacted in the presence of a catalyst like p-toluenesulfonic acid. google.com The reaction is controlled at a temperature of 30-40°C, and the low-boiling methyl formate is continuously removed. google.com This process can achieve yields between 85% and 92%. google.com

Continuous Synthesis Processes

Etherification Strategies

A primary route for synthesizing 1,2-Dimethoxypropane is through etherification, with the Williamson etherification synthesis being a notable example. google.com This method involves the reaction of propylene glycol methyl ether with an alkylating agent in the presence of an alkali. google.com Common alkylating agents for this process include dimethyl carbonate and methyl chloride. google.com

The reaction conditions are influenced by the choice of alkylating agent. When dimethyl carbonate is used, the process is typically conducted under normal pressure. google.com Sodium hydroxide (B78521) is a preferred alkali due to its relatively low cost. google.com Research has shown specific molar ratios to be effective for this reaction, as detailed in the table below. google.com An alternative etherification approach involves the reaction of propylene glycol with methyl iodide or dimethyl sulfate in the presence of a base. smolecule.com

| Alkylating Agent | Reactant Molar Ratio (Propylene Glycol Methyl Ether : Alkali : Alkylating Agent) | Reaction Temperature |

|---|---|---|

| Methyl Chloride | 1 : 1.2–1.6 : 1.05–1.15 | 50–80°C |

| Dimethyl Carbonate | 1 : 1.0–2.0 : 0.5–0.65 | Not specified |

Catalyst Systems for Direct Synthesis

The direct synthesis of 1,2-Dimethoxypropane, often from reactants like acetone and methanol, is heavily reliant on catalyst systems to be efficient. These systems can be broadly categorized into homogeneous and heterogeneous catalysts.

Homogeneous Catalysts

Homogeneous catalysts are soluble in the reaction medium. Examples used in related syntheses include p-toluenesulfonic acid (PTSA) and boron trifluoride etherate. orgsyn.orgmdpi.comgoogle.com These catalysts are effective in promoting the reaction but can present challenges in separation from the final product.

Heterogeneous Catalysts

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid or gas-phase reaction. Their primary advantage is the ease of separation from the product mixture and the potential for regeneration and reuse, making them suitable for continuous industrial processes. researchgate.net

A method for the continuous synthesis of 2,2-dimethoxypropane (an isomer of 1,2-dimethoxypropane) utilizes a metal oxide-modified sulfated tin oxide (SO₄²⁻/SnO₂) catalyst. google.com This solid acid catalyst is employed in a reactor where pre-heated, vaporized methanol and acetone are passed over it. google.com The modification of the SnO₂ with metal oxides like Fe₂O₃, Al₂O₃, or Ga₂O₃ is a key feature of this system. google.com This approach is designed to overcome the long reaction times associated with lower-temperature processes. google.com

| Parameter | Value/Condition |

|---|---|

| Catalyst | Metal oxide modified SO₄²⁻/SnO₂ |

| Modifying Metal Oxides | Fe₂O₃, Al₂O₃, Ga₂O₃ (or a mixture) |

| Reactants | Methanol, Acetone |

| Reactant Preheating Temperature | 65–95°C |

| Reactor Temperature | 83–95°C |

Solid acid catalysts, particularly sulfonic acid-functionalized resins, are widely employed. csic.esresearchgate.net Materials like Amberlyst IR-15, a macroreticular sulfonated polystyrene-divinylbenzene copolymer, and Deloxan, an alkyl sulfonic polysiloxane, have proven to be efficient heterogeneous catalysts for acetalization, a key reaction step in dimethoxypropane synthesis. mdpi.comcsic.es

These catalysts are often used in fixed-bed columns for continuous production. google.com For instance, a process using Amberlyst XN 1010 (a strong acid ion-exchange resin) involves passing a feed of methanol and acetone through a column packed with the catalyst at room temperature. google.com The use of such resins avoids complex separation steps and can prevent side reactions. google.com

| Parameter | Value/Condition |

|---|---|

| Catalyst | 9.45 g dry Amberlyst XN 1010 |

| Reactor | 1-inch diameter column |

| Feed Composition | 1620 ml methanol, 1468 ml acetone |

| Operating Temperature | Room Temperature |

| Effluent Composition | 1509 ml methanol, 1367 ml acetone, 168.6 ml 2,2-dimethoxypropane, 24.7 ml water |

| Aspect | Description |

|---|---|

| Method Type | Indirect, two-step synthesis |

| Catalyst | Anhydrous Ferric Sulfate |

| Step 1 Reactants | Ethylene Glycol, Acetone |

| Step 2 Reactants | 2,2-dimethyl-1,3-dioxolane, Methanol |

| Reported Overall Yield | 60% |

Ionic Liquids in Dialkoxypropane Preparation

The use of ionic liquids as both a catalyst and a reaction medium represents a significant advancement in the synthesis of dialkoxypropanes, including 1,2-dimethoxypropane. psu.edu This approach circumvents the need for volatile organic solvents and hazardous catalysts like hydrogen chloride. psu.edu Simple ammonium (B1175870) ionic liquids, which are air and water-stable, cost-effective, and easy to synthesize from amines and acids, are particularly suitable for industrial applications. psu.edu

A key advantage of using ionic liquids is their reusability. They can be easily separated from the reaction mixture and reused multiple times without a significant loss of catalytic activity. psu.edu In a typical process, acetone and methanol are reacted in the presence of an ammonium ionic liquid. Anhydrous calcium sulfate is often added to act as a water scavenger, shifting the reaction equilibrium towards the formation of the desired dialkoxypropane by removing the water produced. psu.edu Research has explored various ammonium ionic liquids for this purpose, demonstrating their potential as a greener alternative for industrial production. psu.edugoogle.com

Table 1: Performance of Different Ionic Liquids in Dialkoxypropane Synthesis Data derived from studies on the synthesis of dialkoxypropanes using ionic liquids.

| Ionic Liquid | Reactants | Key Features | Reference |

|---|---|---|---|

| Simple Ammonium Ionic Liquids | Acetone, Methanol | Dual catalyst and reaction medium; eliminates volatile organic solvents; reusable. | psu.edu |

| Ammonium Ionic Liquid (unspecified) | Acetone, Methanol | Used with anhydrous calcium sulfate to bind water and shift equilibrium. | google.com |

Catalyst Efficiency and Selectivity Studies

The efficiency and selectivity of catalysts are paramount in the synthesis of 1,2-dimethoxypropane and related acetals. Various catalytic systems have been investigated to optimize reaction conditions and yields.

Iodine has been reported as a mild and efficient catalyst for the protection of 1,2- and 1,3-diols as their acetonides using 2,2-dimethoxypropane. bamu.ac.in This method proceeds under neutral conditions, making it suitable for starting materials that are sensitive to acid, and provides good yields. bamu.ac.in Similarly, iron (III) chloride hexahydrate has proven effective for the transformation of diols and carbonyls into cyclic acetals under mild conditions. academie-sciences.fr

For the transacetalization of glycerol (B35011) with 2,2-dimethoxypropane to produce solketal (B138546), a related dioxolane, various solid acid catalysts have been studied. Zeolites such as USY, HBeta, and HZSM-5 have shown high glycerol conversion (around 96-97%) and high selectivity towards solketal (around 97%) under mild conditions. scielo.br Among these, HBeta zeolite demonstrated the best performance with high conversion and selectivity. scielo.br

In the direct synthesis of dimethyl carbonate from methanol and CO2, where water removal is crucial, CeO2-ZrO2 solid solution catalysts are effective. researchgate.net The addition of 2,2-dimethoxypropane as a dehydrating agent in this system significantly increases the conversion of methanol. researchgate.net

Table 2: Comparison of Catalysts in Acetal and Ketal Synthesis

| Catalyst | Substrates | Product Type | Yield/Conversion | Key Advantages | Reference |

|---|---|---|---|---|---|

| Iodine (cat.) | 1,2- or 1,3-diols, 2,2-dimethoxypropane | Acetonides | 60-80% | Mild, neutral conditions, eco-friendly. | bamu.ac.in |

| FeCl₃·6H₂O (cat.) | Diols, Acetone | Acetonides | High | Mild conditions, wide substrate scope. | academie-sciences.fr |

| HBeta Zeolite | Glycerol, 2,2-dimethoxypropane | Solketal | 86% conversion | High selectivity (98.5%), reusable. | scielo.br |

| CeO₂-ZrO₂ | Methanol, CO₂, 2,2-dimethoxypropane | Dimethyl Carbonate | High | Effective for water removal, high efficiency. | researchgate.net |

Indirect Synthesis Routes for 1,2-Dimethoxypropane

Indirect synthesis methods provide an alternative pathway to produce 1,2-dimethoxypropane, often involving the formation and subsequent reaction of a cyclic intermediate. scispace.comgoogle.com These multi-step processes can offer advantages in terms of controlling reaction pathways and achieving high final product yields. scispace.com

Two-Step Synthesis via Intermediate Dioxolanes (e.g., 2,2,4-Trimethyl-1,3-dioxolane)

A common indirect route involves a two-step synthesis where a dioxolane is first formed as an intermediate. scispace.comgoogle.com In one example, propylene glycol is reacted with acetone to generate 2,2,4-trimethyl-1,3-dioxolane (B74433). scispace.com This initial reaction is often catalyzed by a substance like anhydrous iron sulfate, which is efficient and easily separated from the reaction mixture for recycling. scispace.com Petroleum ether can be used as a water-separating agent to drive the reaction to completion. scispace.com

Catalyst Selection for Indirect Methods (e.g., Aluminum Trichloride)

The choice of catalyst is critical for the success of each step in the indirect synthesis. For the initial formation of the dioxolane intermediate from a diol and acetone, catalysts such as anhydrous iron sulfate are favored for their high efficiency and ease of separation. scispace.com

For the second step, the conversion of the intermediate dioxolane (e.g., 2,2,4-trimethyl-1,3-dioxolane or 2,2-dimethyl-1,3-dioxolane) to 1,2-dimethoxypropane via reaction with methanol, a strong Lewis acid catalyst is typically required. scispace.comgoogle.com Anhydrous aluminum trichloride (B1173362) is frequently used for this purpose, demonstrating an excellent catalytic effect and leading to a high yield of the final product in a short time. scispace.commdpi.com Other acidic catalysts, such as sulfuric acid or copper(II) trifluoromethanesulfonate (B1224126) in conjunction with boric acid trimethyl ester, have also been employed in the reaction of dioxolanes to form dialkoxypropanes. google.com

Table 3: Catalysts Used in the Indirect Synthesis of 1,2-Dimethoxypropane

| Synthesis Step | Reactants | Catalyst | Function of Catalyst | Reference |

|---|---|---|---|---|

| Step 1: Dioxolane Formation | Propylene Glycol + Acetone | Anhydrous Iron Sulfate | Catalyzes the formation of 2,2,4-trimethyl-1,3-dioxolane. | scispace.com |

| Step 2: Transacetalization | 2,2,4-Trimethyl-1,3-dioxolane + Methanol | Anhydrous Aluminum Trichloride | Catalyzes the ring-opening and reaction with methanol to form 1,2-dimethoxypropane. | scispace.com |

| Step 2: Transacetalization | 2,2-dimethyl-(1,3)-dioxolane + Boric acid trimethyl ester | Sulfuric Acid | Acid catalyst for the reaction to form 2,2-dimethoxypropane. | google.com |

Green Chemistry Approaches in 1,2-Dimethoxypropane Production

The principles of green chemistry are increasingly being applied to the synthesis of 1,2-dimethoxypropane to create more sustainable and environmentally friendly manufacturing processes. ijrap.netpharmafeatures.com These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. pharmafeatures.comrsc.org

Solvent-Free or Reduced-Solvent Reaction Systems

A key tenet of green chemistry is the reduction or elimination of organic solvents, which are often volatile, hazardous, and contribute to environmental pollution. ijrap.net In the context of 1,2-dimethoxypropane synthesis, several strategies align with this principle.

The use of ionic liquids, as discussed previously, serves as a reduced-solvent approach. psu.edu Since the ionic liquid can act as both the solvent and the catalyst, it eliminates the need for additional, often volatile, organic solvents. psu.edu

Environmentally Benign Catalysis

In the broader context of producing related acetals and ketals, significant research has focused on green catalysts, which offer insights into more sustainable pathways that could be applicable to 1,2-dimethoxypropane. These approaches prioritize catalysts that are easily separable, reusable, and less toxic. For instance, iodine has been demonstrated as a mild, efficient, and eco-friendly catalyst for the protection of diols using the isomeric 2,2-dimethoxypropane under neutral conditions bamu.ac.in. Similarly, solid acid catalysts represent a key area of green chemistry. Zeolites such as USY, HBeta, and HZSM-5 have been successfully used as recyclable catalysts for transacetalization reactions under mild conditions, proving to be a cleaner alternative to homogeneous acid catalysts scielo.br. Another example is the use of H2SO4-silica, a cheap and easy-to-handle heterogeneous catalyst, for the protection of hydroxyl groups rsc.org. These examples highlight a clear trend towards solid, recyclable catalysts to minimize waste and simplify product purification in related processes.

| Catalyst Type | Example | Key Advantages | Context of Application | Reference |

|---|---|---|---|---|

| Halogen | Iodine | Mild, efficient, eco-friendly, neutral conditions. | Acetonide protection of diols using 2,2-dimethoxypropane. | bamu.ac.in |

| Zeolites (Heterogeneous Acid) | USY, HBeta, HZSM-5 | Recyclable, mild reaction conditions, clean alternative to homogeneous acids. | Transacetalization of glycerol with 2,2-dimethoxypropane. | scielo.br |

| Supported Acid (Heterogeneous) | H2SO4-silica | Inexpensive, easily prepared, removable by filtration, reusable. | Protection of myo-inositol hydroxyl groups using 2,2-dimethoxypropane. | rsc.org |

| Lewis Acid | Anhydrous Ferric Sulfate | High catalytic efficiency, insoluble in the reaction system for easy separation. | Synthesis of an intermediate for 2,2-dimethoxypropane production. | scispace.com |

Reactivity and Reaction Mechanisms of 1,2 Dimethoxypropane

Decomposition Pathways of 1,2-Dimethoxypropane

1,2-Dimethoxypropane can decompose under both acidic and basic conditions, following distinct pathways. smolecule.comontosight.ai The stability of the compound is compromised by heat and moisture, which can facilitate its breakdown. ontosight.ai

Acid-Catalyzed Decomposition

In the presence of an acid catalyst, 1,2-dimethoxypropane undergoes decomposition. In the gas phase, studies using acetic acid as a catalyst have shown that it decomposes into methyl isopropenyl ether and methanol (B129727). publish.csiro.au This reaction is first-order with respect to both the substrate and the acid catalyst. publish.csiro.au Theoretical studies suggest that this process occurs via a six-membered cyclic ring transition state that forms after an initial van der Waals complex between the 1,2-dimethoxypropane and the acid catalyst. researchgate.net In the presence of acid and water, the decomposition pathway leads to hydrolysis, yielding acetone (B3395972) and methanol. smolecule.comontosight.ai

Base-Catalyzed Decomposition

Under basic conditions, 1,2-dimethoxypropane can decompose to form propylene (B89431) glycol and methanol. smolecule.com This pathway differs significantly from the acid-catalyzed route.

Table 1: Decomposition Products of 1,2-Dimethoxypropane

| Catalytic Condition | Products |

| Acid-Catalyzed (Gas Phase) | Methyl Isopropenyl Ether, Methanol |

| Acid-Catalyzed (Aqueous) | Acetone, Methanol |

| Base-Catalyzed | Propylene Glycol, Methanol |

Nucleophilic Substitution Reactions

The ether groups in 1,2-dimethoxypropane are susceptible to nucleophilic substitution. smolecule.com In these reactions, a nucleophile can attack and displace one of the methoxy (B1213986) groups. smolecule.com This reactivity allows for the formation of different ethers or esters, depending on the nucleophile used.

Hydrolysis Reactions and Mechanisms

The hydrolysis of 1,2-dimethoxypropane, particularly under acidic conditions, is a notable reaction. It reacts with water to yield acetone and methanol. smolecule.comatamanchemicals.com Detailed mechanistic studies have provided insight into this process. While uncatalyzed acetal (B89532) hydrolysis typically proceeds through an A-1 mechanism, research has shown that when catalyzed by certain supramolecular assemblies, the hydrolysis of acetals like 2,2-dimethoxypropane (B42991) can proceed via an A-2 mechanism even in basic solutions. osti.gov The A-2 mechanism involves a rate-limiting step where water attacks the protonated substrate. osti.gov This is supported by a negative entropy of activation and an inverse solvent isotope effect observed in these studies. osti.gov

Role as a Water Scavenger in Organic Reactions

Due to its reaction with water, 1,2-dimethoxypropane (and more commonly, its isomer 2,2-dimethoxypropane) is frequently used as a water scavenger in moisture-sensitive reactions. atamanchemicals.comchemicalbook.comwikipedia.org Any water present in a reaction mixture is consumed by the dimethoxypropane, preventing it from interfering with the desired chemical transformation. atamanchemicals.com This application is crucial in various fields, from the synthesis of pharmaceuticals to the dehydration of biological tissues for microscopy. atamanchemicals.comprotocols.io Its ability to react quantitatively with water also allows it to be used in methods for determining the water content in samples, serving as an alternative to Karl Fischer titration. wikipedia.org

Formation of Acetone and Methanol from Water Reaction

The function of 1,2-dimethoxypropane as a dehydrating agent is based on its acid-catalyzed hydrolysis reaction. wikipedia.orgprotocols.io In the presence of an acid catalyst, it reacts rapidly and quantitatively with water to form acetone and methanol. wikipedia.orgacs.org This irreversible reaction effectively removes water from a system, driving equilibria that are sensitive to water towards the product side. chemicalbook.com The formation of these products has been used to quantify water in various materials through methods like gas-liquid chromatography and NMR spectroscopy. acs.orgsigmaaldrich.com

Table 2: Water Scavenging Reaction

| Reactants | Catalyst | Products |

| 1,2-Dimethoxypropane, Water | Acid (e.g., HCl, p-Toluenesulfonic Acid) | Acetone, Methanol |

Acetalization Reactions and Protecting Group Chemistry

1,2-Dimethoxypropane, while a diether, is closely related to its isomer 2,2-dimethoxypropane (DMP), a compound widely used in acetalization reactions. DMP serves as a common reagent for the protection of diols and the formation of acetal and ketal derivatives. atamanchemicals.comhighfine.com This section will focus on the principles of acetalization and protecting group chemistry, drawing parallels and distinctions with the reactivity of 1,2-dimethoxypropane where applicable.

In organic synthesis, it is often necessary to temporarily block a reactive functional group, such as an alcohol, to prevent it from interfering with a desired reaction at another site in the molecule. testbook.com This temporary blockage is achieved by converting the functional group into a less reactive derivative, known as a protecting group. testbook.com After the desired reaction is complete, the protecting group is removed to regenerate the original functional group. atamanchemicals.com

Acetal formation is a common strategy for protecting alcohol functional groups, particularly 1,2- and 1,3-diols. uh.eduwikipedia.org Reagents like 2,2-dimethoxypropane are frequently employed for this purpose. atamanchemicals.comhighfine.com The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (PTSA). testbook.com

The reaction of a diol with an acetone source, such as 2,2-dimethoxypropane, in the presence of an acid catalyst leads to the formation of a cyclic ketal known as an isopropylidene acetal or acetonide. highfine.comwikipedia.org This reaction is a transacetalization, where the methoxy groups of DMP are exchanged for the hydroxyl groups of the diol. wikipedia.orgscielo.br

The formation of the cyclic ketal is an equilibrium process. The use of 2,2-dimethoxypropane is advantageous as it reacts with any water present to form acetone and methanol, driving the equilibrium towards the formation of the desired protected diol. atamanchemicals.comwikipedia.org The isopropylidene group is generally stable to basic conditions but can be readily removed by treatment with aqueous acid. uh.eduwikipedia.org

An example of this is the reaction of D-ribose with 2,2-dimethoxypropane, which under thermodynamic control, results in the formation of an isopropylidene derivative. wikipedia.org Similarly, sugars and their derivatives can be converted to their O-isopropylidene derivatives in good yields using 2,2-dimethoxypropane in the presence of a catalyst like bromodimethylsulfonium bromide (BDMS). nih.gov

| Reactant | Reagent | Catalyst | Product |

| Diol | 2,2-Dimethoxypropane | Acid (e.g., PTSA, BDMS) | Isopropylidene Ketal (Acetonide) |

| D-Ribose | 2,2-Dimethoxypropane | Acid | Isopropylidene D-ribose |

| Sugars | 2,2-Dimethoxypropane | BDMS | O-isopropylidene sugars |

The protection of diols as isopropylidene ketals is a widely used strategy in multi-step organic synthesis. scielo.brresearchgate.net This protection allows for selective reactions to be carried out on other parts of the molecule without affecting the diol. testbook.com For instance, in the synthesis of complex molecules like Taxol, an acetonide was used as a protecting group. wikipedia.org

The choice between forming a five-membered ring (dioxolane from a 1,2-diol) or a six-membered ring (dioxane from a 1,3-diol) can sometimes be influenced by the reaction conditions and the structure of the diol. highfine.comuh.edu Generally, ketals like those derived from acetone favor the formation of the five-membered dioxolane ring. highfine.com

In the synthesis of 1,4-di-O-benzyl-L-threitol, L-tartaric acid is reacted with 2,2-dimethoxypropane and methanol in the presence of p-toluenesulfonic acid to form dimethyl 2,3-O-isopropylidene-L-tartrate. orgsyn.org This step protects the diol functionality as an isopropylidene group, which is later removed under acidic conditions. orgsyn.org

Formation of Acetal/Ketal Derivatives (e.g., Isopropylidene Acetal)

Cleavage of C-O Bonds

The carbon-oxygen bonds in ethers are generally stable. However, under specific conditions, these bonds can be cleaved. In the context of 1,2-dimethoxypropane, research has shown that its C-O bonds can be cleaved in the presence of certain reagents.

One study demonstrated the cleavage of C-O bonds in 1,2-dimethoxypropane when reacted with niobium pentachloride (NbCl₅) at room temperature. rsc.orgsigmaaldrich.com This reaction leads to the formation of 1,4-dioxanes and alkyl chlorides. rsc.org The process involves the cleavage of both O–CH₃ and O–CH₂ linkages. rsc.org

Another study investigated the cleavage of ether bonds in 1,3-dimethoxypropane (B95874) during a Grignard-Wurtz synthesis. researchgate.net The Grignard reagent, BuMgCl, was found to induce the cleavage of the ether bonds, producing methoxy groups that likely bind to magnesium chloride. researchgate.net This suggests that organometallic reagents can facilitate the cleavage of C-O bonds in dimethoxyalkanes.

Furthermore, a two-step strategy involving palladium-catalyzed aerobic oxidation followed by visible-light photoredox catalysis has been developed for the selective cleavage of C-O bonds in lignin (B12514952) model systems, which contain ether linkages. acs.org This method highlights the potential for catalytic systems to achieve C-O bond cleavage under relatively mild conditions. acs.org

| Reagent | Substrate | Products |

| Niobium pentachloride (NbCl₅) | 1,2-Dimethoxypropane | 1,4-Dioxanes, Alkyl chlorides |

| Grignard reagent (BuMgCl) | 1,3-Dimethoxypropane | Methoxymagnesium chloride, 1-heptene, propene |

| Pd-catalysis & Photoredox | Lignin models (ethers) | Ketones, Phenols |

Catalytic Reactions Involving 1,2-Dimethoxypropane

1,2-Dimethoxypropane can participate in various catalytic reactions, either as a substrate, a solvent, or a component of the reaction medium.

1,2-Dimethoxypropane has been identified as a glycol ether that can be used as a reaction solvent for cationic polymerization. biosynth.com Cationic polymerization is a type of chain-growth polymerization where the active species is a carbocation. This process is used to polymerize a variety of monomers, including alkenes and epoxides.

For example, the cationic polymerization of propylene oxide (1,2-epoxypropane) can be initiated by an acid-exchanged montmorillonite (B579905) clay. mdpi.com While this specific study does not use 1,2-dimethoxypropane as a solvent, it illustrates the type of reaction where it could be employed. The use of ethers as solvents in such polymerizations is common due to their ability to solvate the cationic species. There is also a mention of 1,2-dimethoxypropane in the context of cationic polymerization for lithium metal batteries. researching.cngoogle.com

Oxidation of Alcohols and Alkanes

There is limited detailed information in publicly accessible scientific literature regarding the specific mechanisms and broad applicability of 1,2-dimethoxypropane as a primary reagent or catalyst for the oxidation of alcohols and alkanes. While some chemical suppliers note its potential use as a solid catalyst for these oxidation reactions, comprehensive research findings, including detailed reaction mechanisms, scope, and yield data, are not extensively documented. biosynth.com

The oxidation of alcohols is a fundamental transformation in organic chemistry, typically accomplished with well-established reagents. These reactions are categorized based on the type of alcohol (primary, secondary, or tertiary) and the desired product (aldehyde, ketone, or carboxylic acid). masterorganicchemistry.com

Common Oxidizing Agents for Alcohols:

| Reagent Class | Example(s) | Primary Alcohols Yield | Secondary Alcohols Yield |

| Chromium-Based | Chromic Acid (H₂CrO₄), PCC | Carboxylic Acid or Aldehyde | Ketone |

| DMSO-Based | Swern Oxidation | Aldehyde | Ketone |

| Periodinanes | Dess-Martin Periodinane (DMP) | Aldehyde | Ketone |

| Nitroxyl Radicals | TEMPO | Aldehyde or Carboxylic Acid | Ketone |

This table presents common, well-documented oxidizing agents and their typical products. 1,2-Dimethoxypropane is not established as a mainstream reagent in this category.

Given the lack of detailed research findings, no specific reaction data or mechanisms for the oxidation of alcohols and alkanes involving 1,2-dimethoxypropane can be presented.

Pyrolytic Rearrangement with Allyl Alcohols

A thorough review of chemical literature indicates that the pyrolytic rearrangement involving a dimethoxypropane species and an allyl alcohol, often leading to a γ,δ-unsaturated ketone via a Claisen rearrangement, is a reaction characteristic of 2,2-dimethoxypropane , not 1,2-dimethoxypropane. researchgate.netjyu.fi

The established mechanism for this reaction with the 2,2-isomer involves several key steps:

Transacetalization: The allyl alcohol reacts with 2,2-dimethoxypropane in the presence of an acid catalyst to form a mixed methoxypropyl ether. researchgate.net

Enol Ether Formation: This intermediate then eliminates methanol to form an allyl vinyl ether. researchgate.net

jyu.fijyu.fi-Sigmatropic Rearrangement: The allyl vinyl ether undergoes a concerted, thermally-driven Claisen rearrangement to yield the final γ,δ-unsaturated ketone product. researchgate.netmasterorganicchemistry.com

This mechanistic pathway is contingent on the geminal (2,2-) arrangement of the methoxy groups, which allows for the formation of the necessary enol ether intermediate. The structural nature of 1,2-dimethoxypropane, with its vicinal (1,2-) methoxy groups, does not lend itself to this type of enol ether formation under similar conditions. No documented research findings or established mechanisms were found for a pyrolytic rearrangement of 1,2-dimethoxypropane with allyl alcohols.

Applications of 1,2 Dimethoxypropane in Advanced Materials and Systems

Electrolyte Solvents in Electrochemical Devices

1,2-Dimethoxypropane is gaining attention as a promising electrolyte solvent, especially for high-voltage lithium metal batteries. nih.gov Its properties are being explored to overcome the limitations of conventional ether-based solvents.

Lithium-Ion Battery Applications

In the quest for higher energy density batteries, 1,2-dimethoxypropane has been introduced as a novel low-dielectric solvent for lithium metal batteries (LMBs). unifr.chacs.org Traditional ether-based solvents like 1,2-dimethoxyethane (B42094) (DME) exhibit good reductive stability but suffer from low oxidative stability, which is a major hurdle for their use in high-voltage applications. unifr.chacs.org DMP, as a modified version of DME, is designed to address this challenge. unifr.ch Research has shown that electrolytes based on DMP can enable stable cycling in Li|LiNi0.8Co0.1Mn0.1O2 (NCM811) full cells, demonstrating its potential for practical high-voltage lithium metal batteries. unifr.chrsc.org For instance, a Li|NCM811 full cell using a 2 M LiFSI-in-DMP electrolyte operated for over 160 cycles at a high current density. unifr.ch

| Property | 1,2-Dimethoxyethane (DME) | 1,2-Dimethoxypropane (DMP) |

| Primary Application | Electrolyte solvent for lithium metal batteries | Novel electrolyte solvent for high-voltage lithium metal batteries |

| Key Advantage | Intrinsic reductive stability | Enhanced oxidative stability, enables higher voltage applications |

| Key Disadvantage | Low oxidative stability | |

| Effect on Battery Performance | Limited use in high-voltage batteries | Enables stable cycling in high-voltage cells like Li |

Steric Effects and Solvation Power in Electrolytes

The key to 1,2-dimethoxypropane's effectiveness lies in its molecular structure, which introduces steric effects that influence its solvation power. acs.orgresearchgate.net Compared to 1,2-dimethoxyethane (DME), the additional methyl group in DMP increases steric hindrance. unifr.chresearchgate.net This structural change forces the methoxy (B1213986) carbon further from the main ethyl chain, reducing charge separation and weakening the solvent's ability to dissolve the lithium salt. researchgate.net

This decreased solvation power promotes greater interaction between the lithium ions (Li+) and the anions of the salt, leading to the formation of contact ion pairs (CIPs) and aggregates (AGGs) rather than solvent-separated ion pairs (SSIPs). unifr.chresearchgate.net This shift in the electrolyte's solvation structure is a critical factor in enhancing battery performance. unifr.ch The steric hindrance and its effect on solvation provide an alternative strategy to the more common method of fluorination for fine-tuning electrolyte properties. acs.orgscite.ai

| Feature | 1,2-Dimethoxyethane (DME) | 1,2-Dimethoxypropane (DMP) |

| Steric Hindrance | Lower | Higher |

| Solvation Power | Higher | Lower |

| Dominant Ion Pair Type | Solvent-Separated Ion Pairs (SSIPs) | Contact Ion Pairs (CIPs) and Aggregates (AGGs) |

| Resulting Li+ Interaction | Stronger solvent-Li+ interaction | Stronger anion-Li+ interaction |

Anion-Driven Solid Electrolyte Interphase (SEI) Formation

The modified solvation structure in 1,2-dimethoxypropane-based electrolytes directly influences the formation of the solid electrolyte interphase (SEI) on the lithium metal anode. acs.org The increased presence of contact ion pairs (CIPs) and aggregates (AGGs) facilitates the creation of an anion-driven, stable SEI. unifr.chresearchgate.net This inorganic-rich SEI is more robust and effective at preventing further electrolyte decomposition during cycling. unifr.ch

Cross-Linking Agent in Polymeric Systems

1,2-Dimethoxypropane also finds use as a cross-linking agent in the creation of polymeric systems. biosynth.com Cross-linking is a process that forms bonds between polymer chains, creating a more rigid and stable network structure.

Coating and Printing Applications

In the realm of coatings and printing, 1,2-dimethoxypropane has been utilized to form polymeric films. biosynth.com It can act as a cross-linking agent, contributing to the durability and integrity of the final coating. While specific details on its use in commercial printing applications are not extensively documented in the provided search results, its function as a cross-linker is relevant to the formulation of inks and coatings where a stable polymer matrix is required. biosynth.com For instance, digital printing techniques often involve curable inks that form a solid film upon exposure to a stimulus like UV light, a process where cross-linking is fundamental. google.com

Precursor and Intermediate in Organic Synthesis

Beyond its applications in materials science, 1,2-dimethoxypropane serves as a valuable precursor and intermediate in organic synthesis. ontosight.ai Its chemical structure allows it to participate in various reactions to create more complex molecules.

It is used as a protecting group for diols and as a reagent in the synthesis of other organic compounds. ontosight.ai For instance, it can be used in the preparation of 1,4-dioxanes. lixing-chem.com The compound's utility in protecting carbonyl groups is particularly important in the synthesis of complex molecules where specific reactive sites need to be temporarily blocked. strategicrevenueinsights.com Furthermore, it serves as an intermediate in the production of various chemical products, including pharmaceuticals and pesticides. lixing-chem.com

Synthesis of 2-Methoxypropene (B42093)

1,2-Dimethoxypropane serves as a primary precursor for the synthesis of 2-methoxypropene. atamanchemicals.comatamanchemicals.com The process typically involves the pyrolysis of 1,2-dimethoxypropane, which causes the elimination of methanol (B129727) to yield a crude mixture containing 2-methoxypropene, methanol, and acetone (B3395972). google.com This mixture can then be purified through distillation to isolate high-purity 2-methoxypropene, a valuable intermediate, particularly in the pharmaceutical industry. google.com

One documented laboratory-scale synthesis involves heating a mixture of succinic anhydride, 2,2-dimethoxypropane (B42991), benzoic acid, and pyridine, which produces 2-methoxypropene in high yield. researchgate.netchemicalbook.com Another method describes the continuous cracking of 1,2-dimethoxypropane in a fixed-bed reactor, followed by rectification and separation to obtain purified 2-methoxypropene. chemicalbook.com The efficiency of this conversion highlights the industrial relevance of 1,2-dimethoxypropane as a starting material for this important chemical.

Preparation of 1,4-Dioxanes

Research has demonstrated the use of 1,2-dimethoxypropane in the preparation of 1,4-dioxanes. sigmaaldrich.comlixing-chem.comchemdad.comchemicalbook.com A notable transformation mediated by niobium pentachloride (NbCl5) allows for the conversion of 1,2-dialkoxyalkanes, such as 1,2-dimethoxypropane, into 1,4-dioxanes at room temperature. sigmaaldrich.com This reaction proceeds through multiple carbon-oxygen bond cleavages, showcasing a unique application of this compound in synthesizing heterocyclic structures. sigmaaldrich.com

Intermediates for Pharmaceutical Synthesis

1,2-Dimethoxypropane is a valuable intermediate in the synthesis of various pharmaceutical products. sanjaychemindia.comnordmann.globaldatainsightsmarket.comdataintelo.com Its role often involves acting as a protecting group or a precursor to other essential reagents required for building complex drug molecules. datainsightsmarket.com

Oseltamivir Synthesis

In the synthesis of the antiviral drug Oseltamivir, 1,2-dimethoxypropane plays a crucial role. It is used in the initial steps of the synthesis starting from quinic acid. google.comcsic.es Specifically, it is used for the acetalization of two cis hydroxyl groups, which is a key step in forming an acetal-lactone intermediate. csic.es In one patented process, quinic acid is reacted with p-toluenesulfonic acid and 2,2-dimethoxypropane to yield a key intermediate for the synthesis of Oseltamivir sulfonate. google.com Another synthesis route starting from (-)-shikimic acid also utilizes 2,2-dimethoxypropane for ketalization, a process that protects certain functional groups to allow for selective reactions elsewhere in the molecule. portico.org

Vitamin E, Vitamin A, and Carotenoids (e.g., Astaxanthin) Synthesis

The utility of 1,2-dimethoxypropane extends to the synthesis of essential vitamins and carotenoids. It serves as an intermediate in the production of Vitamin E, Vitamin A, and various carotenoids like astaxanthin. atamanchemicals.comatamanchemicals.comsanjaychemindia.comthermofisher.comfishersci.cadeltamicroscopies.comdeltamicroscopies.comcymitquimica.com In the synthesis of astaxanthin, for instance, 2,2-dimethoxypropane can be used to prepare a key C9 building block, 2,2,4,6,6-Pentamethyl-7,7a-dihydro-2H,6H-1,3-benzodioxol-5-one, from 3,4-Dihydroxy-2,6,6-trimethyl-2-cyclohexen-1-one. google.com

Synthesis of Dienones and Enones (e.g., Ionone (B8125255), Irone)

A novel synthetic route for producing dienones and enones, such as ionone and irone, utilizes 1,2-dimethoxypropane. oup.comoup.comjst.go.jp This method involves the pyrolytic rearrangement of allyl alcohols in the presence of 2,2-dimethoxypropane, an acid anhydride, and phosphoric acid. oup.comjst.go.jp Additionally, in the synthesis of certain bioactive dienone analogues from oridonin, 2,2-dimethoxypropane is used in conjunction with p-toluenesulfonic acid to create an acetonide derivative, which serves as a key intermediate. nih.govresearchgate.net

Isopropylidene Derivatives of Sugars, Nucleosides, and Amino Acid Methyl Esters

1,2-Dimethoxypropane is widely employed as a reagent for the preparation of isopropylidene derivatives of sugars, nucleosides, and amino acid methyl esters. atamanchemicals.comatamanchemicals.comthermofisher.comfishersci.cadeltamicroscopies.comdeltamicroscopies.comcymitquimica.comottokemi.comottokemi.com This application is crucial for protecting hydroxyl groups in these biomolecules, allowing for selective chemical modifications at other positions.

In the case of nucleosides, 2,2-dimethoxypropane, often in the presence of an acid catalyst, is highly effective for converting ribonucleosides to their 2',3'-O-isopropylidene derivatives. lookchem.comchemicalbook.com This protection is often a necessary step before further reactions, such as phosphorylation. lookchem.comrsc.org The reaction is driven to completion by the formation of acetone and methanol as byproducts. chemicalbook.com

Similarly, for sugars, 1,2-dimethoxypropane is used to form isopropylidene acetals, protecting vicinal diols. chemicalbook.comresearchgate.net For instance, it can be used to protect the 1,2- and 4,6-hydroxyl groups of certain monosaccharides. researchgate.net

Furthermore, 1,2-dimethoxypropane facilitates the esterification of amino acids to their methyl esters. guidechem.com In this process, it acts as the source of the methoxy group, the reaction solvent, and a water scavenger. chemicalbook.comguidechem.com

Dehydrating Agent in Scientific Procedures

2,2-Dimethoxypropane (DMP) serves as an efficient chemical dehydrating agent in various scientific procedures, most notably in the preparation of biological samples for microscopic analysis. ataman-chemicals.comsigmaaldrich.com Its utility stems from an acid-catalyzed reaction with water, where it hydrolyzes to form acetone and methanol. ataman-chemicals.comatamanchemicals.comsigmaaldrich.comfibre2fashion.comprotocols.io This reaction is quantitative and proceeds rapidly, offering a significant advantage over traditional dehydration methods that rely on a gradual increase in the concentration of a solvent like ethanol (B145695). ataman-chemicals.comfibre2fashion.com

The chemical dehydration process using acidified DMP is valued for its speed and efficiency. nih.govdeltamicroscopies.com While conventional dehydration can take hours or even days, DMP can often complete the process in minutes to a few hours. fibre2fashion.comresearchgate.net This rapid dehydration is particularly beneficial for preserving the delicate ultrastructure of biological specimens, which might otherwise be damaged or distorted during lengthy preparation procedures. fibre2fashion.comnih.gov

The primary application of 2,2-Dimethoxypropane as a dehydrating agent is in the preparation of biological specimens for various forms of microscopy, including light microscopy, scanning electron microscopy (SEM), and transmission electron microscopy (TEM). atamanchemicals.comnih.govdeltamicroscopies.com The technique has been successfully applied to a wide range of samples, including animal tissues, plant tissues, and pollen. ataman-chemicals.comfibre2fashion.comprotocols.ionih.gov

In histology, DMP is considered more efficient than the conventional graded ethanol series for dehydrating animal tissue prior to embedding in paraffin (B1166041) or epoxy resins. ataman-chemicals.comdeltamicroscopies.comtandfonline.com Studies have shown that for tissues like the mouse small intestine and trachea, rat kidney, and cultured fibroblasts, dehydration with DMP produces results comparable to conventional methods in terms of preserving gross architecture and fine surface structure. nih.gov The process can be completed in as little as five minutes and does not impair the staining of cellular components. nih.govtandfonline.com Research has demonstrated that even tissue pieces as thick as 2 cm can be effectively dehydrated by overnight immersion in acidified DMP. tandfonline.com

The method is also highly effective for plant and other delicate biological structures. For instance, a rapid dehydration procedure with acidified DMP was successfully applied to immature and wet cotton fibers, preserving their ultrastructural integrity and preventing the collapse of the fiber lumen, a common issue with conventional drying. fibre2fashion.com The dehydration for these fiber samples was accomplished in 75 minutes, a stark contrast to the several days required for ethanol-based procedures. fibre2fashion.com Similarly, the technique is used for preparing pollen grains for SEM, as it helps preserve the size, shape, and surface details of even fragile pollen types without causing shrinkage or distortion. nih.govmdpi.com

The general procedure involves immersing the fixed biological sample in an acidified solution of 2,2-Dimethoxypropane. protocols.ionih.gov The DMP reacts with the water present in the tissue, effectively removing it. ataman-chemicals.com Following one or two changes of the DMP solution, the sample is typically washed with a solvent like acetone to remove the methanol by-product before proceeding to the next step, such as critical-point drying or embedding. protocols.io While the method is lauded for its speed and preservation quality, some research suggests it may cause more shrinkage and lipid extraction in soft samples compared to other dehydration techniques, making it most suitable when speed is a critical factor. researchgate.net

Research Findings on 2,2-Dimethoxypropane Dehydration

| Biological Sample | Microscopic Technique | Key Findings & Advantages | Reference(s) |

| Animal Tissues (Mouse, Rat) | Scanning Electron Microscopy (SEM) | No difference in gross architecture or fine surface structure compared to ethanol/acetone dehydration. Advantageous in speed, economy, and completeness. | nih.gov |

| Animal Tissues | Paraffin Processing | Effective for tissue up to 2 cm thick. Does not impair staining of RNA or other basophilic components. More economical than ethanol due to smaller volumes needed. | sigmaaldrich.comtandfonline.com |

| Immature/Wet Cotton Fibers | Light & Electron Microscopy | Dehydration completed in 75 minutes versus several days for conventional methods. Preserved ultrastructural integrity and prevented fiber collapse. | fibre2fashion.com |

| Pollen Grains | Scanning Electron Microscopy (SEM) | Simple, quick, and inexpensive method. Preserves size, shape, and surface details of fragile pollen without shrinkage or distortion. | nih.govmdpi.com |

| Arthropods | Serial Sectioning (Epoxy Resin) | Ensures good resin impregnation of thin appendages. Produces excellent overall preservation of fragile anatomical structures. | deltamicroscopies.comsemanticscholar.org |

| Plant Tissues | Serial Sectioning | Can be used in place of an ethanol series to dehydrate formalin-fixed plant tissues. | protocols.io |

Computational and Theoretical Studies of 1,2 Dimethoxypropane

Quantum Chemistry Studies

Quantum chemistry calculations have been instrumental in understanding the intrinsic properties of 1,2-dimethoxypropane (DMP) at the electronic level. These studies provide a foundational understanding of its structure and reactivity.

Conformational Analysis and Energetics

Due to the presence of a chiral center, 1,2-dimethoxypropane has a more complex conformational space than its structurally similar, but achiral, counterpart 1,2-dimethoxyethane (B42094) (DME). acs.org Quantum chemistry calculations have identified several low-energy conformers. High-level ab initio quantum chemistry calculations have produced conformer populations that align with experimental gas-phase NMR vicinal coupling constant measurements.

Key low-energy conformers include the ttt, tgt, and tḡt forms. acs.org The stability of these conformers is influenced by several factors. For instance, some conformers are stabilized by attractive 1,5 CH₃···O electrostatic interactions. acs.orgacs.org The relative energies of these conformers are sensitive to both the completeness of the basis set and the inclusion of electron correlation effects in the calculations. acs.org For example, at the MP2 level of theory, increasing the basis set size from D95** to D95+(2df,p) was found to decrease the relative energies of the tgt and tḡt conformers. acs.org In contrast to DME, the tgt conformer in DMP is significantly higher in energy than the ttt conformer, which may be due to stronger unfavorable electrostatic interactions between the oxygen atoms in DMP. acs.org

Table 1: Calculated Relative Energies of 1,2-Dimethoxypropane Conformers

| Conformer | Relative Energy (kcal/mol) at MP2/D95+(2df,p) |

|---|---|

| ttt | 0.00 |

| tgt | 0.58 |

| tḡt | 0.17 |

| gtt | 1.01 |

| gtg | 1.25 |

| gtḡ | 0.69 |

| ḡtt | 0.72 |

| ḡtg | 0.44 |

| ḡtḡ | 1.05 |

Source: Data derived from quantum chemistry studies. acs.org

Li⁺-1,2-Dimethoxypropane Complexes

The interaction of 1,2-dimethoxypropane with lithium ions (Li⁺) has been a subject of detailed quantum chemistry studies, driven by the relevance of polyethers as electrolytes in lithium batteries. acs.orgacs.org These calculations show that Li⁺ ions interact more strongly with DMP conformers that have a gauche O-C−C-O arrangement, as this allows the cation to interact simultaneously with both ether oxygen atoms. acs.orgacs.org

The presence of the α-methyl group on the DMP backbone introduces specific interactions. Favorable interactions between this methyl group and the Li⁺ ion result in the energy of the Li⁺-tḡt complex being comparable to that of the Li⁺-tgt complex. acs.orgacs.org This is a notable difference from the simpler Li⁺-DME system. acs.org Experimental Raman spectroscopy confirms that the presence of lithium salts significantly perturbs the conformational equilibrium of DMP, leading to an increased population of the tḡt conformer as salt concentration rises. acs.orgacs.org The calculated binding energies reveal a strong interaction between Li⁺ and DMP. acs.org

Table 2: Calculated Interaction Energies for Li⁺-1,2-Dimethoxypropane Complexes

| Complex | Interaction Energy (kcal/mol) at MP2/D95+(2df,p) |

|---|---|

| Li⁺-ttt | -30.0 |

| Li⁺-tgt | -39.1 |

| Li⁺-tḡt | -38.8 |

Source: Data reflects the strength of the Li⁺−DMP interaction relative to the separated conformer and Li⁺. acs.org

Effects of Solvent on Conformer Populations

The conformational preferences of 1,2-dimethoxypropane are significantly influenced by the surrounding solvent environment. This phenomenon has been investigated to explain the large differences observed in NMR vicinal coupling constants for DMP when measured in the gas phase versus in various solvents. acs.org

To model these effects, computational studies have employed methods like the self-consistent reaction field (SCRF) to approximate the influence of a solvent. acs.org These calculations determine the free energies of the conformers in different solvents, allowing for the estimation of conformer populations. acs.org The results indicate that the solvent can alter the relative stability of the different conformers, thereby changing their equilibrium populations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool for studying the behavior of 1,2-dimethoxypropane in the liquid state and in solution, offering insights into its structure, dynamics, and solvation properties over time. researchgate.netdntb.gov.uanih.govaip.orgacs.org

Structure and Dynamics in Aqueous and Non-Aqueous Solutions

MD simulations have been used extensively to perform comparative studies of 1,2-dimethoxypropane and 1,2-dimethoxyethane in both pure liquid states and as solutes in various solvents, including water, methanol (B129727), carbon tetrachloride, and n-heptane. researchgate.netdntb.gov.uanih.govaip.org These simulations, using united-atom models compatible with GROMOS/OPLS force fields, have shown excellent agreement with experimental data for thermodynamic and structural properties. researchgate.netdntb.gov.uanih.govaip.org

In aqueous solutions, the simulations reveal that the density of DMP/water solutions is systematically lower than that of DME/water solutions at the same composition. acs.org However, the excess volume and the self-diffusion coefficients of both the ether and water molecules in DMP/water solutions are very similar to those in DME/water solutions, suggesting a comparable nature of solvation. acs.org The addition of the methyl group in DMP, however, does alter its conformational preferences in solution compared to DME. researchgate.netaip.org In non-aqueous solvents, the conformational preferences of DMP also vary, with a higher population of gauche O-C-C-O conformations in more polar solvents like methanol and water, and a preference for trans conformations in non-polar solvents like carbon tetrachloride and n-heptane. aip.org

Recent MD simulations have also explored DMP as a novel solvent for electrolytes in lithium metal batteries. unifr.chsnu.ac.kr These studies suggest that the increased steric hindrance from the methyl group in DMP reduces its solvating power compared to DME. unifr.chsnu.ac.kroaepublish.com This leads to a higher formation of contact ion pairs (CIPs) and aggregates (AGGs) in the electrolyte, which can facilitate the formation of a stable interface on the lithium metal anode. unifr.chresearchgate.net

Solvation Behavior and Free Energy of Solvation

The solvation of 1,2-dimethoxypropane is a key determinant of its behavior in solution. Atomistic molecular dynamics simulations have been performed to compare the free energy, energy, and entropy of solvation for DMP and DME in aqueous solutions. acs.org These simulations found that the free energy and energy of solvation are highly favorable for both ethers, while the entropy of solvation is highly unfavorable, indicating that they are strong water-structuring agents. acs.org

The calculated hydration free energy (ΔG_hyd) for DMP at 298 K is -16.0 ± 1.1 kJ/mol. researchgate.netdntb.gov.uanih.govaip.org This value indicates that DMP is less soluble in water than DME (ΔG_hyd = -22.1 ± 0.8 kJ/mol). researchgate.netdntb.gov.uanih.govaip.org Conversely, the presence of the extra methyl group makes DMP more soluble in non-polar solvents like n-heptane. researchgate.netdntb.gov.uanih.govaip.org

Table 3: Calculated Free Energy of Solvation (ΔG_solv) of 1,2-Dimethoxypropane in Various Solvents

| Solvent | Calculated ΔG_solv (kJ/mol) |

|---|---|

| Water | -16.0 ± 1.1 |

| n-Heptane | More soluble than in water |

Source: Data from molecular dynamics studies. researchgate.netdntb.gov.uanih.govaip.org

Diffusion through Biological Membranes (e.g., Phosphatidylcholine Bilayers)

Molecular dynamics simulations have been employed to investigate the diffusion of 1,2-dimethoxypropane (DMP) across biological membranes, particularly 1,2-dimyristoyl-sn-glycero-3-phosphatidylcholine (DMPC) lipid bilayers. researchgate.netnih.gov These theoretical studies provide insights into the permeability and interaction of DMP with cell membranes.

Unconstrained molecular dynamics simulations further supported these findings. When multiple DMP molecules were placed at the water/DMPC interface, they spontaneously diffused into the lipid bilayer within 50 nanoseconds. researchgate.netnih.gov In contrast, DME molecules tended to diffuse from the lipid interior back into the aqueous solution, a behavior consistent with the higher percolation barrier. researchgate.netnih.gov The lower free energy barrier for DMP suggests it can more readily penetrate and partition into the hydrophobic core of the lipid membrane compared to DME. researchgate.netacs.org The primary resistance to permeation for moderately hydrophilic molecules is located in the dense region of the lipid tails. acs.org

The table below summarizes the calculated free energy barriers for the diffusion of 1,2-dimethoxypropane and a related compound through a DMPC lipid bilayer.

Interaction with Cellular Structures

Computational studies indicate that 1,2-dimethoxypropane's interactions with cellular structures, particularly lipid membranes, are influenced by its molecular properties. Due to its ability to form hydrogen bonds and its solubility in organic solvents, it has been explored as a model compound for understanding membrane dynamics. smolecule.com Molecular dynamics simulations have shown that DMP can accumulate within the hydrophobic core of lipid bilayers. cyberleninka.ru This behavior is characteristic of neutral, hydrophobic molecules. cyberleninka.ru

The interaction of DMP with the lipid headgroups and the lipid tails dictates its distribution within the membrane. Polar and amphiphilic molecules tend to interact with the lipid head groups and accumulate at the interface between water and the head groups or at the boundary of the polar and nonpolar regions of the lipids. cyberleninka.ru In contrast, the favorable interaction of DMP with the hydrophobic lipid tails drives its translocation into the membrane's interior. cyberleninka.ru

Chiral Discrimination of Enantiomers

Due to the presence of a chiral center, 1,2-dimethoxypropane exists as two enantiomers, (R)- and (S)-1,2-dimethoxypropane. acs.org Computational studies have investigated the chiral discrimination between these enantiomers in solution.

A molecular dynamics study calculated the solvation free energy difference of one DMP isomer in a solution of the other. researchgate.net The obtained value for the differential free energy of solvation (ΔΔG(RS)) was -3.7 ± 1.4 kJ mol⁻¹, indicating a net chiral discrimination between the two enantiomers. researchgate.netresearchgate.net This negative value suggests a slight immiscibility or preference for like enantiomers to associate. researchgate.net This phenomenon, where enantiomers can be distinguished in a chiral environment, is crucial in various chemical and biological processes. While direct computational studies on the chiral discrimination of DMP by biological receptors are limited, research on other chiral molecules has shown that such discrimination can be investigated by calculating interaction energies with chiral selectors, such as cellulose (B213188) derivatives. nih.gov

Force Field Development and Validation (e.g., GROMOS96/OPLS Compatible Models)

The accuracy of molecular dynamics simulations heavily relies on the quality of the underlying force fields. For 1,2-dimethoxypropane, united-atom models compatible with GROMOS96 (Groningen Molecular Simulation) and OPLS (Optimized Potentials for Liquid Simulations) force fields have been developed and validated. researchgate.netresearchgate.net These force fields are widely used for simulating biomolecular systems. wustl.edugromacs.org

The development of these models for DMP involved parameterization to reproduce experimental data accurately. researchgate.net The validation process included comparing calculated thermodynamic and structural properties of pure liquid DMP with experimental values, showing excellent agreement. researchgate.netresearchgate.net For instance, the calculated densities, diffusion coefficients, and concentration-dependent conformers of DMP in aqueous solutions were consistent with experimental findings. researchgate.net The development of these force fields often involves refining parameters based on quantum mechanical calculations and experimental data for conformational energies and intermolecular interactions. wustl.edu

These validated force fields have been instrumental in the computational studies of DMP's diffusion through lipid bilayers and its behavior in various solvents. researchgate.netnih.gov The use of GROMOS96/OPLS compatible models has enabled reliable predictions of the free energy barriers and diffusion dynamics of DMP. researchgate.netnih.gov

Spectroscopic Analysis in Conjunction with Theoretical Models

Infrared and Raman Spectroscopy

Theoretical models, particularly quantum chemistry calculations, are often used in conjunction with experimental spectroscopic techniques like Infrared (IR) and Raman spectroscopy to study the conformational properties of molecules like 1,2-dimethoxypropane. acs.orguh.edu

Quantum chemistry calculations have been performed to determine the geometries of the most important conformers of DMP and their complexes with ions like Li⁺. acs.org These calculations, often at the Self-Consistent Field (SCF) and Møller-Plesset perturbation theory (MP2) levels, provide insights into the relative energies of different conformers. acs.org The theoretical vibrational frequencies and intensities for these conformers can then be calculated. faccts.de

These calculated spectra can be compared with experimental Raman spectra to understand how factors like the presence of ions can perturb the conformational equilibrium of DMP. acs.org For example, it is known from Raman spectroscopy that lithium salts significantly affect the conformations of DMP. acs.org By generating theoretical Raman spectra for different DMP conformers and their ion complexes, researchers can assign the observed spectral features to specific molecular structures and interactions. acs.org This combined approach of theoretical modeling and experimental spectroscopy provides a powerful tool for elucidating the detailed conformational behavior of 1,2-dimethoxypropane in different environments. researchgate.net

Analytical Methodologies for 1,2 Dimethoxypropane

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for separating and identifying volatile organic compounds like 1,2-Dimethoxypropane. In this method, the compound is vaporized and passed through a chromatographic column, which separates it from other components in a mixture based on its boiling point and affinity for the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint.

The mass spectrum of 1,2-Dimethoxypropane is characterized by specific fragmentation patterns. The NIST Mass Spectrometry Data Center reports a main library spectrum for 1,2-Dimethoxypropane with a total of 41 peaks, the most abundant of which (the base peak) is observed at an m/z of 59. nih.gov This peak likely corresponds to the [C3H7O]+ fragment.

Retention indices are used to standardize retention times in gas chromatography. For 1,2-Dimethoxypropane, the Kovats retention index, which relates the retention time of a compound to those of n-alkane standards, has been determined on different types of columns. nih.gov

| Parameter | Value | Column Type |

| Kovats Retention Index | 634.6 | Standard Non-Polar |

| Kovats Retention Index | 940.2 | Standard Polar |

| Major MS Peak (m/z) | 59 | Not Applicable |

Data sourced from PubChem CID 24509. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1,2-Dimethoxypropane. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

¹H NMR Spectroscopy : The proton NMR spectrum of 1,2-Dimethoxypropane would show distinct signals corresponding to the different types of protons in the molecule. The methyl group attached to the chiral carbon (C2), the two methoxy (B1213986) groups, and the methylene (B1212753) group (C1) would each produce unique signals with specific chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons.